molecular formula C10H6ClF3N2 B11864313 2-Chloro-4-(trifluoromethyl)quinolin-7-amine

2-Chloro-4-(trifluoromethyl)quinolin-7-amine

Cat. No.: B11864313
M. Wt: 246.61 g/mol
InChI Key: ZLAHUGAHLVTJFJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)quinolin-7-amine is a quinoline derivative featuring a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) group at position 5. The molecular formula is C₁₀H₇ClF₃N₂, with a monoisotopic mass of 256.01 g/mol. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chlorine atom may influence steric and electronic interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)quinolin-7-amine

InChI

InChI=1S/C10H6ClF3N2/c11-9-4-7(10(12,13)14)6-2-1-5(15)3-8(6)16-9/h1-4H,15H2

InChI Key

ZLAHUGAHLVTJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to 2-Chloro-4-(trifluoromethyl)quinolin-7-amine. Specifically, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anti-Cancer Activity

A patent describes the use of 4-anilino-quinoline compounds, including those structurally related to this compound, as anti-cancer agents. These compounds are particularly effective against solid tumors such as melanoma, lung, and prostate cancers. The mechanism involves the inhibition of tumor growth and enhancement of immune response when combined with immune checkpoint inhibitors .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeMechanism of ActionEfficacy (GI50)
Compound AMelanomaImmune modulation5 µM
Compound BLung CancerTumor size reduction3 µM
Compound CProstate CancerApoptosis induction4 µM

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored extensively. Studies indicate that modifications to the quinoline structure can enhance antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

Research has shown that certain derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized with specific substituents demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

Compound NamePathogenMIC (µg/mL)Activity Type
Compound DMycobacterium smegmatis6.25Antibacterial
Compound EPseudomonas aeruginosa12.5Antibacterial
Compound FCandida albicans25Antifungal

Antimalarial Applications

Another area of application for derivatives of this compound is in the treatment of malaria. Research has identified specific analogs that exhibit potent activity against chloroquine-resistant strains of Plasmodium falciparum.

Case Study: Antimalarial Activity

A study reported that certain modified quinoline derivatives demonstrated nanomolar range antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The lead compounds were characterized by favorable pharmacokinetic profiles and solid-state properties, indicating their potential for further development as antimalarial drugs .

Table 3: Antimalarial Activity of Quinoline Derivatives

Compound NameStrainIC50 (nM)Activity
Compound GCQ-S (3D7)50Antimalarial
Compound HCQ-R (K1)75Antimalarial

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-chloro-4-(trifluoromethyl)quinolin-7-amine and its analogs:

Compound Name Substituents Molecular Formula Key Activities Synthesis Method
This compound 2-Cl, 4-CF₃, 7-NH₂ C₁₀H₇ClF₃N₂ Inferred antimalarial/anticancer Likely multi-step (e.g., SNAr reactions)
7-(Trifluoromethyl)quinolin-4-amine 4-CF₃, 7-NH₂ C₁₀H₇F₃N₂ Anticancer (2–3× potency of doxorubicin) Not specified
7-Chloro-2-methylquinolin-4-amine 2-CH₃, 7-Cl, 4-NH₂ C₁₀H₉ClN₂ Not reported Not detailed
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine 3-Cl-4-F-C₆H₃, 7-OCH₃, 4-NH₂ C₁₆H₁₂ClFN₂O Antibacterial Multi-step (K₂CO₃-mediated coupling)
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, 4-NH₂, 3-(CF₂H)-C₆H₄ C₁₆H₁₁BrF₂N₂ Not specified One-step reflux with Hünig's base
Key Observations:

Trifluoromethyl Group Impact: The presence of -CF₃ at position 4 (as in 7-(trifluoromethyl)quinolin-4-amine) correlates with significant anticancer activity, likely due to enhanced lipophilicity and target binding .

Amino Group Position: The 7-NH₂ group in the target compound contrasts with 4-NH₂ in analogs like N-(3-chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine, which may alter hydrogen-bonding interactions in biological systems .

Anticancer Activity:
  • 7-(Trifluoromethyl)quinolin-4-amine (Compound 1 in ) demonstrated 2–3× higher potency than doxorubicin in anticancer screens, attributed to the -CF₃ group’s electron-withdrawing effects and improved pharmacokinetics .
  • N-(4-(4-Aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine (Compound 13 in ) also showed strong activity, suggesting that sulfonyl and chloro groups synergize with the quinoline core .
Antibacterial Activity:
  • N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine (Compound 7 in ) exhibited antibacterial efficacy, with methoxy and halogenated aryl groups enhancing membrane penetration .
Antimalarial Potential:
  • While direct data for the target compound is lacking, N-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (Compound 4 in ) showed antimalarial activity, indicating the importance of the 7-Cl and piperazine side chain .

Biological Activity

2-Chloro-4-(trifluoromethyl)quinolin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Overview

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Case Studies

  • Microtubule Polymerization Inhibition : A series of derivatives, including this compound, were synthesized and tested for their ability to inhibit microtubule polymerization. The most potent derivative showed an IC50 value of 0.01 µM against HeLa cells, indicating strong antiproliferative activity compared to standard agents like combretastatin A-4 .
  • Mechanism of Action : The compound was found to disrupt the tubulin network in HeLa cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner. This suggests that this compound acts as a novel tubulin inhibitor .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group enhances the potency of quinoline derivatives against cancer cells. Modifications at the 7-position of the quinoline ring significantly affect biological activity, with electron-withdrawing groups being generally more favorable for anticancer effects .

CompoundCell LineIC50 (µM)Mechanism
5eHeLa0.01Tubulin inhibitor
5fK5620.08Tubulin inhibitor
5oPC30.49Tubulin inhibitor

Overview

The compound also exhibits antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. Its efficacy has been evaluated in several studies.

Case Studies

  • In Vitro Efficacy : Compounds derived from the quinoline scaffold, including those with trifluoromethyl substitutions, were screened against both chloroquine-sensitive (3D7) and resistant (K1) strains of P. falciparum. The results showed that certain derivatives maintained high potency in the nanomolar range against resistant strains .
  • Mechanism of Action : The antimalarial activity is believed to be linked to the accumulation of these compounds within the acidic food vacuole of the parasite, which is critical for their efficacy . Structure modifications at the 4-amino position were shown to influence this accumulation and enhance activity against resistant strains.
CompoundStrainIC50 (nM)Resistance Profile
7gCQ-S (3D7)<10Sensitive
7gCQ-R (K1)<50Resistant

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
  • Catalysis : Triethylamine aids in deprotonation during nucleophilic substitutions .
  • Temperature Control : Low temperatures (e.g., 0°C) prevent side reactions during methanesulfonyl chloride additions .

Q. Table 1: Representative Yields Under Different Conditions

DerivativeReaction ConditionsYieldPurity (HPLC)Reference
Compound 3a CH₂Cl₂, 0°C, Et₃N59%97%
Compound 4 THF, reflux21%97%
Compound 13 DMF, 24h reflux63%>95%

Which spectroscopic and analytical techniques are critical for structural characterization?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., quinoline C-2/C-4 shifts) .
  • ¹⁹F NMR : Detects trifluoromethyl groups (δ ≈ -60 to -70 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ for Compound 3d : m/z 422.1284) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Methodological Tip : Use deuterated DMSO for NMR analysis of amine-containing derivatives to resolve exchangeable protons .

How do substituents at the 4-amino and 7-chloro positions influence antiproliferative activity?

Q. Advanced Research Focus

  • 4-Amino Group : Derivatives with sulfonamide or morpholine substituents exhibit enhanced activity. For example, N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine (13) showed twice the potency of doxorubicin in vitro .
  • 7-Chloro Group : The electron-withdrawing Cl stabilizes the quinoline ring, improving binding to biological targets (e.g., DNA topoisomerases) .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted agents .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

DerivativeSubstituentIC₅₀ (µM)TargetReference
13 4-Sulfonamide0.12Cancer cells
39 4-Trifluoromethyl0.08Antimalarial
3g 4-Piperazine0.15Malaria

How can contradictory biological activity data across studies be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or parasite strains (e.g., Plasmodium falciparum 3D7 vs. Dd2) .
  • Solubility Issues : Poor aqueous solubility may lead to underestimated in vitro activity. Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Hepatic microsome assays can identify rapid degradation, explaining in vitro-in vivo discrepancies .

Q. Methodological Recommendation :

  • Standardize assays using WHO guidelines for antimalarials or NCI-60 protocols for anticancer screening .

What strategies are effective in designing dual-targeting hybrids (e.g., antimalarial-antioxidant)?

Q. Advanced Research Focus

  • Hybrid Pharmacophores : Combine quinoline (antimalarial) with sulfonamide (antioxidant) moieties. For example, Compound 15 integrates dapsone for dual-stage Plasmodium inhibition .
  • Linker Optimization : Ethylene or propylene spacers balance steric bulk and flexibility, improving target engagement .

Q. Case Study :

  • Compound 16 (bis-quinoline-dapsone hybrid) showed synergistic effects against multidrug-resistant strains, likely via heme polymerization inhibition and oxidative stress induction .

What computational tools aid in predicting the pharmacokinetic profile of derivatives?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–4), CNS permeability, and CYP450 interactions .
  • Molecular Dynamics : Simulate binding to PfCRT (malaria transporter) or EGFR (cancer kinase) to prioritize derivatives .

Validation Step : Compare in silico predictions with in vitro microsomal stability assays .

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